2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative characterized by a 4-amino-5-aryl-substituted triazole core. The triazole ring is functionalized at the 3-position with a sulfanyl group linked to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. The trimethoxy and methoxy groups enhance electron-donating effects, which may influence interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C20H23N5O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O5S/c1-27-14-7-5-13(6-8-14)22-17(26)11-31-20-24-23-19(25(20)21)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-10H,11,21H2,1-4H3,(H,22,26) |
InChI Key |
RRIXDSSVKOFVGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, triazole cyclocondensation completes in 30 minutes at 120°C under microwave conditions, improving yields by 10–15% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Phenols, ethers.
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole moiety have been shown to exhibit significant antibacterial activity. For instance, derivatives of 1,2,4-triazoles have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A study indicated that certain triazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and gentamicin .
- Antifungal Activity : The triazole structure is well-known for its antifungal properties. Compounds similar to the one in focus have been utilized in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .
- Antiviral Activity : Some studies suggest that triazole derivatives can act against viral infections by interfering with viral replication processes .
Anticancer Potential
Research has indicated that compounds with the triazole scaffold may possess anticancer properties. For example, a study identified a novel anticancer compound through screening drug libraries that included triazole derivatives . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Neuroprotective Effects
Triazole derivatives have also been explored for their neuroprotective effects. They may exert antioxidant properties and provide protection against neurodegenerative diseases by modulating neurotransmitter systems .
Material Science Applications
The versatility of 1,2,4-triazoles extends beyond medicinal chemistry into material science:
- Corrosion Inhibitors : Triazole compounds are employed as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .
- Agrochemicals : The fungicidal properties of triazoles make them suitable candidates for agrochemical formulations aimed at protecting crops from fungal pathogens .
- Polymer Science : Triazole compounds are being investigated for their potential use in developing new polymers with enhanced properties such as thermal stability and mechanical strength .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives:
- A comprehensive review highlighted the broad spectrum of bioactivities associated with triazoles, including their roles as neuroprotectants and antimicrobial agents .
- Specific case studies demonstrated that modifications to the triazole ring significantly influenced antibacterial potency against various strains of bacteria . For instance, a series of synthesized compounds showed enhanced activity with specific electron-withdrawing groups.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteinases. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, disrupting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Antiviral Activity
- Target Compound: Not directly reported, but analogues like AM33 () exhibit potent reverse transcriptase inhibition (binding affinity: ΔG = -9.8 kcal/mol, Ki = 65 nM) due to hydrogen bonding with Lys101 and π-π stacking with Tyr188 in HIV-1 RT .
- Furan-2-yl Derivatives (): Show anti-exudative activity (70–85% inhibition at 10 mg/kg vs. diclofenac sodium at 8 mg/kg), attributed to the furan ring’s planar structure enhancing membrane penetration .
Antimicrobial and Anti-Inflammatory Activity
- Pyridinyl Derivatives (): Compounds with electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus, outperforming methoxy-substituted analogues .
- Chlorophenyl Analogues (): Demonstrated enhanced anti-inflammatory activity (IC₅₀ = 18 µM for protein denaturation inhibition) compared to methoxy-substituted derivatives, likely due to improved hydrophobic interactions .
Antioxidant Activity
- Hydroxyphenyl Analogues (e.g., AM33): Display moderate radical scavenging (45–60% at 100 µM) via phenolic hydroxyl groups, whereas methoxy-substituted compounds show weaker activity (<30%) due to the absence of free -OH groups .
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a triazole ring and multiple methoxy groups which enhance its pharmacological profile. The presence of the sulfanyl group is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial and antifungal activities. The specific compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Pseudomonas aeruginosa | < 20 µg/mL |
| Mycobacterium smegmatis | < 5 µg/mL |
Studies have shown that derivatives with a methoxy group at the para position of the phenyl ring enhance antibacterial activity compared to unsubstituted analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Methoxy Substituents : The presence of methoxy groups significantly increases solubility and enhances biological activity.
- Triazole Ring : The triazole structure is crucial for interaction with bacterial enzymes, which may inhibit their growth.
- Sulfanyl Group : This functional group is essential for the antimicrobial action, possibly by disrupting bacterial cell walls or interfering with metabolic pathways .
Case Studies
- Antibacterial Screening : A study conducted by Mohammed et al. (2019) demonstrated that triazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics and showed comparable or superior efficacy against resistant strains .
- Antifungal Activity : Another research highlighted the antifungal properties of similar triazole derivatives against Candida species, with MIC values indicating effectiveness in clinical isolates. The compound's ability to disrupt fungal cell membranes was noted as a mechanism of action .
Pharmacological Potential
Beyond its antimicrobial properties, there are indications that this compound may possess:
- Anticancer Activity : Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A general approach involves reacting 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in the presence of a base (e.g., KOH) under reflux conditions in ethanol/water mixtures. Post-reaction, the product is isolated via precipitation, followed by recrystallization from ethanol . Key parameters include stoichiometric control of reactants (1:1 molar ratio) and reflux duration (1–3 hours) to optimize yield.
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Characterization employs a combination of techniques:
- Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and integration ratios.
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- Chromatography : HPLC or TLC (using silica gel plates) with UV detection to assess purity (>95% is typical for biological assays) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Anti-inflammatory or anti-exudative activity can be assessed using:
- Carrageenan-induced paw edema in rodent models to measure inhibition of inflammation.
- Cyclooxygenase (COX-1/COX-2) inhibition assays to evaluate selectivity for inflammatory pathways.
- Dose-response studies (e.g., IC₅₀ calculations) to quantify potency .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity?
- Methodological Answer : Comparative studies on analogs reveal that:
- The 3,4,5-trimethoxyphenyl group enhances membrane permeability due to lipophilic interactions, as shown in logP calculations and molecular docking studies.
- Substituting the 4-methoxyphenyl acetamide moiety with electron-withdrawing groups (e.g., nitro) reduces anti-inflammatory efficacy, suggesting hydrogen-bonding interactions are critical for target binding .
Q. What computational strategies are effective for optimizing reaction pathways and predicting activity?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable reaction conditions .
- QSAR models correlate substituent electronic parameters (Hammett constants) with bioactivity data to prioritize synthetic targets .
- Molecular dynamics simulations predict binding affinities to targets like COX-2, guiding rational design .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and control compounds (e.g., indomethacin).
- Control for metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of false negatives.
- Cross-validate with orthogonal assays : Pair in vitro enzyme inhibition data with in vivo inflammation models to confirm relevance .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiol-alkylation).
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in triazole formation.
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio) identifies robust conditions for gram-scale synthesis .
Data-Driven Insights
-
Key Structure-Activity Trends :
Substituent Position Bioactivity (IC₅₀, μM) LogP 3,4,5-Trimethoxy 12.3 ± 1.2 2.8 4-Methoxy (Acetamide) 18.9 ± 2.1 2.1 3-Nitro (Analog) >50 1.5 Data derived from anti-COX-2 assays and computational predictions . -
Synthetic Yield Optimization :
Reaction Time (h) Temperature (°C) Yield (%) 1 80 65 2 80 78 3 80 82 Ethanol/water (1:1) solvent system; excess chloroacetamide (1.2 eq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
